4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Description
4-[2-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a synthetic small molecule featuring a quinazolinone core substituted with a sulfanyl-linked carbamoyl group and a butanamide side chain. The compound’s structure integrates multiple pharmacophores:
- A 3,4-dihydroquinazolin-4-one scaffold, known for kinase inhibition and anticancer activity.
- A 2,5-dimethoxyphenylcarbamoyl moiety, which may enhance binding affinity to aromatic receptor pockets.
Properties
IUPAC Name |
4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-40-22-12-14-26(41-2)25(19-22)34-30(38)20-44-32-35-24-9-6-5-8-23(24)31(39)36(32)17-7-10-29(37)33-16-15-21-11-13-27(42-3)28(18-21)43-4/h5-6,8-9,11-14,18-19H,7,10,15-17,20H2,1-4H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGHRQXJWOJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the 2,5-dimethoxyphenyl group and the carbamoyl moiety. The final steps involve the addition of the sulfanyl group and the butanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and sulfanyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: The compound can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with derivatives reported in Journal of Engineering and Applied Sciences (2019), particularly CF2, CF3, and CF4 . Below is a detailed structural and functional comparison:
Key Structural Differences
Core Heterocycles: The target compound uses a quinazolinone core, whereas CF2–CF4 employ isoxazole or thiazole linked to isoindoline. Quinazolinones are associated with broader kinase inhibition, while isoxazole/thiazole cores are often used in antimicrobial or anti-inflammatory agents . The sulfonamide group in CF2–CF4 is replaced by a methylsulfanyl-carbamoyl group in the target compound, which may reduce hydrogen-bonding capacity but increase lipophilicity.
Methoxy vs. Methyl/Isoindoline Substitutions :
- The target compound’s 3,4-dimethoxyphenethyl group contrasts with CF2–CF4’s isoindoline-dione termini. Methoxy groups improve membrane permeability, while isoindoline-dione motifs may confer rigidity to the side chain.
Hypothetical Functional Insights
- Solubility : The target compound’s methoxy groups and amide bonds likely enhance aqueous solubility compared to CF2–CF4’s isoindoline-based structures.
- Target Selectivity: The quinazolinone core may favor interactions with ATP-binding pockets (e.g., EGFR kinases), whereas CF2–CF4’s isoxazole/thiazole cores could target bacterial dihydrofolate reductase or COX enzymes .
Biological Activity
The compound 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.68 g/mol. Its structure features a quinazoline core with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the sulfanyl group and dimethoxyphenyl moieties suggests potential interactions with various biological pathways.
Potential Targets:
- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors: It could modulate receptor activity related to neurotransmission or inflammation.
Biological Activity
Research indicates that compounds similar to this structure exhibit a range of biological activities:
- Anticancer Activity: Some derivatives have shown selective cytotoxicity against tumorigenic cell lines. For instance, compounds with similar structural features have demonstrated effective inhibition of cancer cell proliferation in vitro.
- Antiviral Properties: Certain quinazoline derivatives have been reported to possess antiviral activity against various viruses by inhibiting viral replication.
- Neuroprotective Effects: Compounds in this class may exhibit neuroprotective properties by modulating cholinergic pathways, potentially beneficial in neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Hayakawa et al. (2004) | Identified selective cytotoxicity against tumor cells for structurally related compounds. |
| MDPI (2024) | Reported enhanced reverse transcriptase inhibitory activity for modified quinazoline derivatives. |
| PMC (2020) | Discussed the role of similar compounds in inhibiting pathogenic bacterial toxins, suggesting potential therapeutic applications. |
Comparative Analysis
The following table compares the biological activities of the compound with other related compounds:
| Compound | Anticancer Activity | Antiviral Activity | Neuroprotective Effects |
|---|---|---|---|
| Target Compound | Moderate | Yes | Yes |
| Compound A (similar structure) | High | Moderate | No |
| Compound B (related derivative) | Low | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
